2-碘-5-硝基苯酚

描述

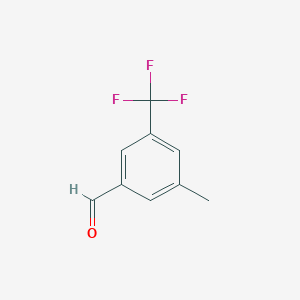

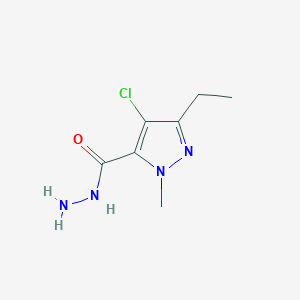

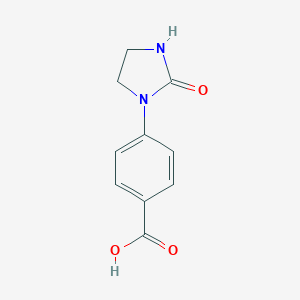

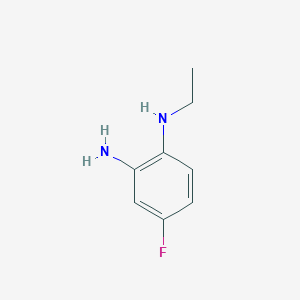

“2-Iodo-5-nitrophenol” is an organic compound with the molecular formula C6H4INO3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 2-Iodo-5-nitrophenol can be achieved through various methods. One such method involves the nucleophilic substitution reaction of benzoxazole derivatives at the 5 position . Another method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase .

Molecular Structure Analysis

The molecular structure of 2-Iodo-5-nitrophenol consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The molecular weight of this compound is 265.01 .

Physical And Chemical Properties Analysis

2-Iodo-5-nitrophenol has a predicted boiling point of 278.9±30.0 °C and a predicted density of 2.176±0.06 g/cm3 . It should be stored in a dry room at ambient temperature . The pKa value is predicted to be 6.74±0.19 .

科学研究应用

Photocatalytic Degradation

2-Iodo-5-nitrophenol: is used in studies involving the photocatalytic degradation of nitrophenols, which are significant threats to ecosystems and human health . The compound serves as a model for understanding the degradation pathways and efficiency of photocatalysts like TiO2-biopolymer-ligand-metal complexes.

Catalysis in Organic Synthesis

In organic synthesis, 2-Iodo-5-nitrophenol is a precursor for various catalytic processes. It is particularly useful in the iodination of aromatic compounds, which is a critical step in synthesizing pharmaceuticals and bioactive materials .

Environmental Remediation

This compound plays a role in environmental science, particularly in the remediation of contaminated sites. Research into the behavior of nitrophenols in the environment can lead to better cleanup strategies and safer disposal methods .

Material Science

2-Iodo-5-nitrophenol: is utilized in material science research to understand the properties of novel materials. Its molecular structure can influence the design of new compounds with specific characteristics for industrial applications .

Analytical Chemistry Methods

In analytical chemistry, 2-Iodo-5-nitrophenol is often a subject in the development of new analytical methods. Its properties make it an ideal candidate for testing the efficacy of chromatographic or spectroscopic techniques .

Medicinal Chemistry

The compound is also studied in medicinal chemistry for its potential use in drug synthesis. Its structure can be modified to create new pharmaceuticals, and understanding its reactivity is crucial for developing new therapeutic agents .

安全和危害

未来方向

While specific future directions for 2-Iodo-5-nitrophenol are not mentioned in the search results, it is worth noting that nitrophenols are important compounds in various fields of research, including drug development, environmental studies, and biochemistry . Therefore, future research could potentially explore these areas further.

作用机制

Target of Action

Nitrophenols, a class of compounds to which 2-iodo-5-nitrophenol belongs, have been found to interact with enzymes such asSulfotransferase 1A1 and Alpha-amylase 2B . These enzymes play crucial roles in various biological processes, including metabolism and digestion.

Mode of Action

Nitrophenols are known to undergo a series of reactions involvingnucleophilic aromatic substitution . This process could potentially lead to the replacement of the nitro group with a hydroxyl group, altering the compound’s interaction with its targets .

Biochemical Pathways

For instance, mononitrophenols can be hydroxylated to replace the NO2 group, consequently releasing NO2− and resulting in ortho−/para-dihydroxybenzene .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2789±300 °C and a density of 2176±006 g/cm3 . These properties could potentially influence the compound’s bioavailability.

Result of Action

Nitrophenols are known to be toxic and can have various effects on cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-5-nitrophenol. For instance, nitrophenols, including 2-Iodo-5-nitrophenol, can be degraded in the environment through photocatalytic processes . Furthermore, the presence of other chemicals in the environment can also affect the degradation and action of 2-Iodo-5-nitrophenol .

属性

IUPAC Name |

2-iodo-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUACYTMKOLNBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595465 | |

| Record name | 2-Iodo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-nitrophenol | |

CAS RN |

197243-46-2 | |

| Record name | 2-Iodo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)

![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)